molecular formula C12H21F3N2O2 B1290188 tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate CAS No. 335653-59-3

tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate

Cat. No. B1290188
CAS RN: 335653-59-3
M. Wt: 282.3 g/mol
InChI Key: GZBNHUWODLVVSP-UHFFFAOYSA-N
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Description

The compound tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the tert-butyl piperidin-4-ylcarbamate framework. These compounds are intermediates in the synthesis of biologically active compounds and have potential utility in medicinal chemistry, particularly in the development of anticancer drugs, ligands, and peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from commercially available materials. For example, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution . Another derivative, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . Similarly, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data . These studies provide detailed information on bond lengths, angles, and the overall geometry of the molecules.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo further chemical transformations. For instance, they can be used in condensation reactions to synthesize more complex molecules, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These reactions are crucial for the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and experimental characterizations. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides information on the typical bond lengths and angles in the piperazine-carboxylate framework . The molecular electrostatic potential and frontier molecular orbitals are analyzed using computational methods to predict reactivity and interaction with biological targets .

Scientific Research Applications

Process Development and Pilot-Plant Synthesis

Researchers have developed a practical and scalable synthesis method for an intermediate used in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This compound is prepared through an efficient sequence starting from readily available materials, demonstrating the compound's role in streamlining the production of medically relevant molecules (Wenjie Li et al., 2012).

Synthesis of Quinolinones

Another study explored the synthesis of 4-trifluoromethyl-2-quinolinones, highlighting the compound's application in creating molecules with potential pharmaceutical uses. This method provides a convenient route to synthesize optionally substituted quinolinones, showcasing the versatility of tert-butyl N-arylcarbamates in organic synthesis (F. Leroux, O. Lefebvre, & M. Schlosser, 2006).

Inhibitor Synthesis for Rheumatoid Arthritis and Psoriasis

The compound has been utilized in the synthesis of a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. A novel six-step synthesis suitable for large-scale preparation was developed, demonstrating the compound's role in creating new therapeutic agents (John Y. L. Chung et al., 2006).

Synthesis of Pyrazoles

A study presented the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, illustrating the use of tert-butylhydrazine hydrochloride in creating molecules with potential for further chemical modifications and applications in diverse chemical research fields (M. Martins et al., 2012).

Intermediates for Biologically Active Compounds

Research into the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate underscores the compound's significance as an intermediate in producing biologically active compounds, such as crizotinib. This work highlights the broader implications of such compounds in drug development and synthesis (D. Kong et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBNHUWODLVVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(2,2,2-trifluoroethyl)piperidin-4-ylcarbamate

Synthesis routes and methods I

Procedure details

Piperidin-4-yl-carbamic acid tert-butyl ester (commercially available from ASTATECH) (5 g, 24.96 mmol), 2,2,2,-trifluoroethyl trichloromethane sulfonate (7.03 g, 1 equivalent), and potassium carbonate (4.1 g, 1.2 eq) were taken up in acetone (80 mL) and heated at reflux with stirring for 17 hours. The solvent was removed under reduced pressure at 40° C. and ethyl acetate and water were added to the residue. The layers were partitioned and then separated. The organic layer was washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to give a dark colored solid. Purification by chromatography on silica gel using 15% ethyl acetate in hexanes as the eluant gave [1-(2,2,2-trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester (4.45 g) as an off-white powder, m.p. 99.2-99.8° C., (M+H)+=283.
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7.03 g
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4.1 g
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Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask, was placed tert-butyl N-(piperidin-4-yl)carbamate (2 g, 9.99 mmol, 1.00 equip), tetrahydrofuran (20 mL), To this was added sodium hydride (480 mg, 20.00 mmol, 2.00 equip) at 0° C. The resulting solution was stirred for 0.5 h at 0° C., and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.784 g, 11.99 mmol, 1.20 equip) was added. The resulting solution was stirred for 2 h at 0° C. The reaction was then quenched by the addition of water (100 mL). The resulting solution was extracted with ethyl acetate (3×50 mL) and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The filtrate was concentrated under vacuum to yield tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate as yellow oil. LCMS (ES, m/z) 283 [M+H]+
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2 g
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480 mg
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20 mL
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